3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with an ethoxyphenyl and a methylbenzyl group, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:
Cyclization: The formation of the thieno[3,2-d]pyrimidine core is achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.
Substitution: Introduction of the ethoxyphenyl and methylbenzyl groups is carried out through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and scalability.
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Studies: It is used in research to understand its cytotoxicity and biological activity against various cell lines.
Chemical Research:
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a critical role in B cell development and immune responses . The compound’s effects are mediated through binding to the active site of BTK, leading to inhibition of its kinase activity and subsequent suppression of B cell proliferation.
Comparison with Similar Compounds
3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown potential as antitubercular agents with significant activity against Mycobacterium tuberculosis.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is used in organic electronics due to its high charge mobility and extended π-conjugation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
HOQMVCXJJGYVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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